![molecular formula C23H18N4O4S B2355349 (Z)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide CAS No. 895004-79-2](/img/structure/B2355349.png)
(Z)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide
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Description
The compound is a complex organic molecule that contains several functional groups, including a methoxy group, a benzo[d]thiazol-2-yl group, a nitrophenyl group, and a pyridin-3-ylmethyl group. These groups suggest that the compound could have interesting chemical properties and potential applications in fields like medicinal chemistry .
Scientific Research Applications
Anticancer Activity
Compounds structurally related to (Z)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide have shown promise as anticancer agents. For example, 2-anilinopyridine-3-acrylamides, similar in structure, have been synthesized and evaluated for cytotoxic activity against various human cancer cell lines. They demonstrate potent activity by inhibiting tubulin polymerization, which is crucial for cell division, particularly in cancer cells. This leads to cell cycle effects in the G2/M phase, activation of caspase-3, and apoptotic cell death (Kamal et al., 2014).
Antimicrobial and Antifungal Activity
Another important application is in the field of antimicrobial and antifungal activities. Similar compounds, like zinc(II) complexes with pyridine thiazole derivatives, have been synthesized and evaluated for these properties. Studies have shown that these compounds exhibit significant antimicrobial activity, with some showing absolute specificity for certain bacteria or cancer cell lines (Xun-Zhong et al., 2020).
Inhibitory Properties
Compounds with a similar molecular structure have been explored for their inhibitory properties in various biological processes. For instance, their ability to inhibit certain enzymes or biological pathways makes them candidates for studying disease mechanisms and potential therapeutic applications. This includes studies on cell signaling pathways and enzyme inhibition related to diseases like cancer and microbial infections.
Material Science Applications
In the field of material science, these compounds have been utilized for developing new materials with potential applications in areas like corrosion inhibition. For instance, thiazole based pyridine derivatives, which share structural similarities, have been synthesized and tested as corrosion inhibitors for metals, revealing significant effectiveness (Chaitra et al., 2016).
properties
IUPAC Name |
(Z)-N-(4-methoxy-1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-3-ylmethyl)prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O4S/c1-31-19-5-2-6-20-22(19)25-23(32-20)26(15-17-4-3-13-24-14-17)21(28)12-9-16-7-10-18(11-8-16)27(29)30/h2-14H,15H2,1H3/b12-9- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWWNOJIOPPOMPJ-XFXZXTDPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C=CC4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C2C(=CC=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)/C=C\C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide |
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